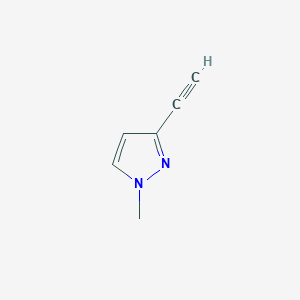

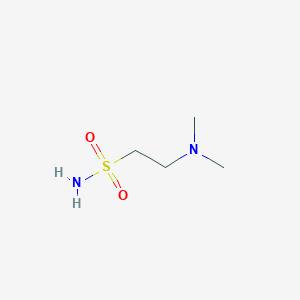

3-ethynyl-1-methyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a multicomponent transformation involving the condensation of malononitrile, aromatic aldehydes, and a pyrazolone derivative was described, using an electrochemical approach in a green medium . Another synthesis method involves the oxidative cyclization of phenylhydrazono chromen-2-ones with copper acetate as a catalyst . Additionally, a two-step process from ethyl 3-methyl-1H-pyrazole-4-carboxylate was used to prepare bis(pyrazole) ligands for metal coordination polymers . These methods highlight the versatility of pyrazole chemistry in generating complex molecules.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been elucidated using various techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction, revealing significant (\pi)-stacking interactions . The solid-state structure of a tetramer consisting of ethyl and phenyl substituted pyrazoles was determined using X-ray structure and solid-state NMR measurements . These studies provide insights into the conformational preferences and intermolecular interactions of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. For instance, the cyclocondensation reaction of a benzylidene derivative with phenylhydrazine produced a substituted pyrazole . Another example is the cyclocondensation of a benzohydrazide with a diketone to obtain a chloro-substituted pyrazole . These reactions demonstrate the reactivity of the pyrazole ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of a pyrazole derivative revealed intermolecular hydrogen bonding and (\pi)-stacking interactions, which can affect its physical properties . The thermal and luminescence properties of metal coordination polymers constructed from pyrazole ligands were also investigated, showing the potential for materials applications . Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating its potential in biological contexts .

科学的研究の応用

Synthesis and Characterization

- Microwave-Assisted Synthesis : A method for synthesizing substituted pyrazoles, including derivatives of 3-ethynyl-1-methyl-1H-pyrazole, involves reacting α,β-ethynyl ketones with hydrazine derivatives. Microwave irradiation in hydrochloric acid-methanol aids in rapid heterocyclization, preferentially yielding 1,3-disubstituted regio-isomers (Bagley, Lubinu, & Mason, 2007).

- Preparation and Characterization : 1-Methyl-3-ethynylpyrazole has been synthesized and characterized as part of studies on heterocyclic acetylene derivatives. This includes the synthesis from monoacetylenic derivatives and subsequent characterization (Shvartsberg, Demeneva, Sagdeev, & Kotlyarevskii, 1969).

Chemical Structure and Properties

- Crystal Structure and Analysis : Investigations on pyrazole derivatives, including those similar to 3-ethynyl-1-methyl-1H-pyrazole, have been conducted. These studies focus on the crystal structure, Hirshfeld surface analysis, and theoretical calculations to understand the molecular structure and properties (Naveen et al., 2021).

- Annular Tautomerism : The structural analysis of NH-pyrazoles, related to 3-ethynyl-1-methyl-1H-pyrazole, has been performed using X-ray crystallography and NMR spectroscopy. This includes studying their tautomerism in solution and solid state (Cornago et al., 2009).

Chemical Reactions and Transformations

- Electro-catalyzed Transformations : Studies on electro-catalyzed multicomponent transformation of pyrazole derivatives, which could include 3-ethynyl-1-methyl-1H-pyrazole, focus on synthesizing pyrano[2,3-c]pyrazole derivatives in green media (Vafajoo et al., 2015).

- Synthesis of Derivatives : Research has been conducted on synthesizing and characterizing various pyrazole derivatives, which could encompass compounds structurally related to 3-ethynyl-1-methyl-1H-pyrazole. This includes spectral and structural investigations (Viveka et al., 2016).

Biochemical Applications

- Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines, potentially including 3-ethynyl-1-methyl-1H-pyrazole derivatives, have been studied for their antimicrobial properties. This includes the synthesis of new classes of anilines showing significant antibacterial and antifungal activity (Banoji et al., 2022).

Coordination Complexes and Antioxidant Activity

- Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which could be related to 3-ethynyl-1-methyl-1H-pyrazole, have been synthesized. The study includes the effect of hydrogen bonding on self-assembly processes and evaluation of antioxidant activities (Chkirate et al., 2019).

特性

IUPAC Name |

3-ethynyl-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-5-8(2)7-6/h1,4-5H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCPKTQIHQISHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486015 |

Source

|

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyl-1-methyl-1H-pyrazole | |

CAS RN |

61514-59-8 |

Source

|

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynyl-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)